molecular formula C13H10ClN3O B11661643 N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11661643
M. Wt: 259.69 g/mol
InChI Key: FBPWBCALMOELRP-LZYBPNLTSA-N
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Description

N'-[(E)-(3-Chlorophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base synthesized via the condensation of pyridine-3-carbohydrazide with 3-chlorobenzaldehyde in ethanol under reflux, catalyzed by acetic acid . The reaction typically yields a solid product after recrystallization, confirmed by spectral techniques such as IR (C=O stretch ~1651 cm⁻¹, C=N stretch ~1547 cm⁻¹) and NMR (aromatic protons δ ~7.40 ppm, CH=N proton δ ~8.3–8.5 ppm) .

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10ClN3O/c14-12-5-1-3-10(7-12)8-16-17-13(18)11-4-2-6-15-9-11/h1-9H,(H,17,18)/b16-8+

InChI Key

FBPWBCALMOELRP-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Advantages Over Conventional Methods

  • Time Efficiency : 15–20 minutes vs. 5–8 hours.

  • Enhanced Purity : Reduced side-product formation due to uniform heating.

  • Energy Savings : Lower power consumption compared to prolonged reflux.

Procedure :
Equimolar quantities of reactants are dissolved in 10 mL of ethanol, placed in a sealed microwave vessel, and irradiated at 300 W (100°C) for 20 minutes. The product is isolated via vacuum filtration and recrystallized.

Catalytic Approaches

Chloramine-T as an Oxidizing Agent

Chloramine-T (N-sodium-N-chloro-p-toluenesulfonamide) has been employed in related carbohydrazide syntheses to facilitate oxidative cyclization and improve yields. While direct studies on this compound are limited, analogous reactions show that adding 0.5 equivalents of chloramine-T under reflux increases yields by 10–15%.

Lewis Acid Catalysts

Zinc chloride and p-toluenesulfonic acid (PTSA) have been tested as catalysts in model reactions. PTSA (5 mol%) in toluene at 80°C reduces reaction time to 3 hours with an 84% yield.

Solvent and Temperature Effects

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78678
Methanol65772
Toluene110481
Water*100268

*With 10 mol% CTAB surfactant.

Polar aprotic solvents like DMF are avoided due to side reactions, while ethanol balances solubility and reaction kinetics.

Purification and Crystallization

Recrystallization from ethanol or ethyl acetate/hexane (1:3) yields pale-yellow crystals with >98% purity. Slow evaporation at 4°C enhances crystal quality for X-ray diffraction studies .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 3-chlorobenzaldehyde. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

1. Anticancer Activity

Numerous studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro evaluations have shown that this compound can inhibit the proliferation of various cancer cell lines. A study demonstrated that derivatives of this compound were effective against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Research has shown that it possesses antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Candida albicans. A comparative study highlighted that various derivatives of pyridine-based carbohydrazides exhibited varying levels of antimicrobial activity, suggesting that structural modifications could enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Chlorine Substitution : The presence of a chlorine atom on the phenyl ring significantly enhances the compound's bioactivity.
  • Hydrazone Linkage : The hydrazone functional group is essential for maintaining biological activity, influencing both binding affinity and interaction with target enzymes.
Activity TypeTested Pathogens/Cell LinesResults
AnticancerMCF-7 (breast cancer)IC50 values in low micromolar range
AntibacterialEscherichia coli, Staphylococcus aureusZones of inhibition > 15 mm
AntifungalCandida albicansMIC values < 50 µg/mL

Table 2: Synthesis Conditions

ReactantsSolventTemperatureReaction Time
Pyridine-3-carbohydrazide + 3-chlorobenzaldehydeEthanolReflux4 hours

Case Studies

  • Anticancer Evaluation : A recent study evaluated the anticancer potential of various derivatives of this compound against multiple cancer cell lines. The results indicated that modifications to the phenyl ring could enhance cytotoxicity, with some compounds achieving over 80% inhibition at low concentrations .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The study found that certain derivatives exhibited potent activity comparable to standard antibiotics, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Chloro-Substituted Derivatives
  • N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]pyridine-3-carbohydrazide (Compound 9 in ) :

    • Melting Point : 186°C (vs. ~110–112°C for methyl-substituted analogs) .
    • Activity : Enhanced antimicrobial potency due to electron-withdrawing Cl and F groups, which increase membrane permeability .
    • Spectral Data : IR C=O at 1655 cm⁻¹, similar to the target compound .
  • N'-[(E)-(2,6-Dichlorophenyl)methylidene]pyridine-3-carbohydrazide: Crystallography: Forms monoclinic crystals (e.g., P21/c space group) with hydrogen bonding influencing packing .
Nitro-Substituted Derivatives
  • N'-[(E)-(2-Nitrophenyl)methylidene]pyridine-3-carbohydrazide (CID 6893809): Molecular Formula: C₁₃H₁₀N₄O₃. Electronic Effects: The nitro group (-NO₂) strongly withdraws electrons, reducing basicity of the hydrazone moiety and altering reactivity .
Methoxy- and Methyl-Substituted Derivatives
  • N'-[(E)-(4-Methylphenyl)methylidene]pyridine-3-carbohydrazide (Compound 5g in ) :
    • Melting Point : 110–112°C, lower than chloro analogs due to reduced intermolecular forces .
    • Yield : 90%, higher than nitro derivatives (87%) .

Core Structural Modifications

Quinoline-Based Analogs
  • N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-3-carbohydrazide: Synthesis: Uses 6-fluoro-2-hydroxyquinoline-3-carbaldehyde, introducing a fused aromatic system . Activity: Enhanced metal-chelation properties (e.g., Cu(II) complexes), improving antimicrobial efficacy .
Adamantane Derivatives

Structural and Electronic Insights

  • Hydrogen Bonding : Chloro and nitro substituents enhance hydrogen-bonding networks, increasing crystallinity and stability .
  • Steric Effects : Bulky groups (e.g., adamantane) reduce solubility but improve lipid membrane interaction .

Biological Activity

N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide, a compound belonging to the class of Schiff bases, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article consolidates findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring and a chlorophenyl group, which contribute to its biological properties. Its molecular formula is C12H10ClN3OC_{12}H_{10}ClN_3O with a molecular weight of approximately 259.69 g/mol. The structure can be represented as follows:

N E 3 chlorophenyl methylidene pyridine 3 carbohydrazide\text{N E 3 chlorophenyl methylidene pyridine 3 carbohydrazide}

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens.

Key Findings:

  • Inhibition of Bacterial Strains : The compound exhibited significant antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The presence of electron-withdrawing groups like chlorine enhanced its potency against drug-resistant strains .
  • Fungal Activity : It also demonstrated antifungal properties, making it a potential candidate for treating infections caused by resistant microorganisms .

Comparative Antimicrobial Efficacy

CompoundActivity Against BacteriaActivity Against Fungi
This compoundHigh (E. coli, S. aureus)Moderate
Other Schiff BasesVariableLow

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Key Findings:

  • Cell Line Testing : In vitro studies revealed that the compound showed cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values indicated significant growth inhibition .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Anticancer Efficacy Data

Cell LineIC50 (µM)Mechanism
MCF-718.5Apoptosis induction
HeLa22.0Caspase activation

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial effects of various derivatives of pyridine-based compounds, including this compound. Results indicated that this compound had one of the highest activities against multi-drug resistant strains .

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against a panel of cancer cell lines. The results demonstrated its ability to inhibit cell proliferation and induce apoptosis in MCF-7 cells, suggesting its potential as an anticancer agent .

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